6-Methylflavone
CAS No.: 29976-75-8
Cat. No.: VC21339081
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29976-75-8 |
---|---|
Molecular Formula | C16H12O2 |
Molecular Weight | 236.26 g/mol |
IUPAC Name | 6-methyl-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
Standard InChI Key | NOQJBXPAMJLUSS-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Chemical Properties and Structure
Molecular and Structural Information
6-Methylflavone has the molecular formula C16H12O2 and a molecular weight of 236.26 g/mol. Its structure consists of a 2-phenylchromen-4-one scaffold with a methyl group at position 6 of the benzopyrone ring system. The IUPAC name for this compound is 6-methyl-2-phenylchromen-4-one, also sometimes referred to as 6-methyl-2-phenyl-4H-chromen-4-one in the scientific literature .
The compound's structure can be represented by several chemical identifiers. Its InChI (International Chemical Identifier) is InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3, and its InChIKey is NOQJBXPAMJLUSS-UHFFFAOYSA-N. The simplified molecular-input line-entry system (SMILES) notation is CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 .
Physical and Chemical Characteristics
For optimal stability in research applications, 6-Methylflavone should be stored at -20°C. When preparing stock solutions, it is recommended to divide them into single-use aliquots to avoid repeated freeze-thaw cycles that could compromise compound integrity. For short-term storage (up to 1 month), solutions can be kept at -20°C, while for longer storage periods (up to 6 months), -80°C is recommended .
Table 1. Physical and Chemical Properties of 6-Methylflavone
Property | Value |
---|---|
Molecular Formula | C16H12O2 |
Molecular Weight | 236.26 g/mol |
CAS Number | 29976-75-8 |
Physical State | Solid |
Solubility in DMSO | 50 mg/mL (211.62 mM) |
Solubility in Water | <0.1 mg/mL (insoluble) |
Recommended Storage | -20°C |
IUPAC Name | 6-methyl-2-phenylchromen-4-one |
Pharmacological Properties
GABAA Receptor Subtype | Maximum Potentiation of EC10-20 GABA Response | Flumazenil Sensitivity |
---|---|---|
α1β2γ2L | Similar to α2β2γ2L (~183%) | Insensitive |
α1β2 | Significant enhancement | Insensitive |
α2β2γ2L | 183±39% | Insensitive |
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